Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine
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Overview
Description
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine is a synthetic organic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. This compound is particularly useful due to its stability and ease of removal under mild conditions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine typically involves multiple steps. The initial step often includes the protection of the amine group with the Fmoc group. This is followed by the introduction of the methoxy and gamma-carboxypropyloxy groups through various organic reactions such as alkylation and esterification. The reaction conditions usually involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the Fmoc protecting group and to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions: Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a key intermediate in the production of biologically active molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amine group for further reactions. This selective deprotection is crucial for the stepwise assembly of peptides.
Comparison with Similar Compounds
Fmoc-4-methoxybenzhydrylamine: Similar in structure but lacks the gamma-carboxypropyloxy group.
Fmoc-4-(gamma-carboxypropyloxy)-benzhydrylamine: Similar but lacks the methoxy group.
Fmoc-benzhydrylamine: Lacks both the methoxy and gamma-carboxypropyloxy groups.
Uniqueness: Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine is unique due to the presence of both the methoxy and gamma-carboxypropyloxy groups, which provide additional functional handles for further chemical modifications. This makes it a versatile intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
4-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methoxyphenyl)methyl]phenoxy]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO6/c1-38-24-16-12-22(13-17-24)32(23-14-18-25(19-15-23)39-20-6-11-31(35)36)34-33(37)40-21-30-28-9-4-2-7-26(28)27-8-3-5-10-29(27)30/h2-5,7-10,12-19,30,32H,6,11,20-21H2,1H3,(H,34,37)(H,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSBBCSRXRUCQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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